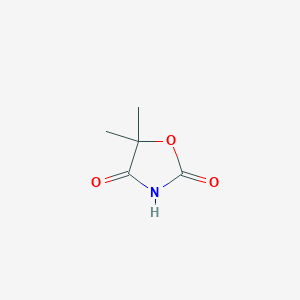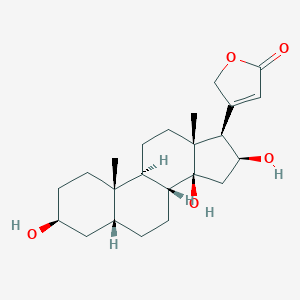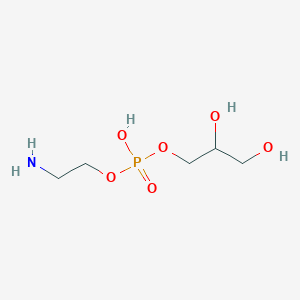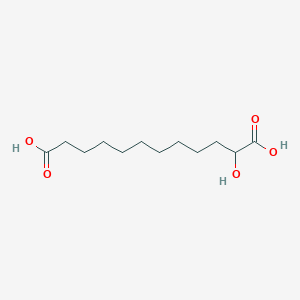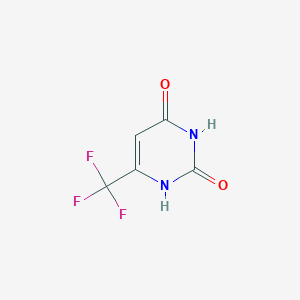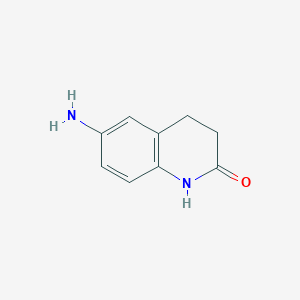![molecular formula C21H32N2O6 B107790 methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate CAS No. 18658-65-6](/img/structure/B107790.png)
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor. It is a synthetic compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. The compound has been extensively studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate works by binding to the growth hormone secretagogue receptor, which is located in the hypothalamus. This binding stimulates the release of growth hormone and IGF-1 from the pituitary gland. The increased levels of growth hormone and IGF-1 in the body lead to an increase in muscle mass, decrease in fat mass, and improvement in bone density.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate have been extensively studied in both animal and human studies. The compound has been shown to increase muscle mass, decrease fat mass, and improve bone density in both animal and human studies. In addition, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been shown to improve sleep quality and cognitive function in elderly individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and it has a high purity and yield. In addition, the compound has a long half-life, which allows for less frequent dosing in animal studies. However, there are also limitations to the use of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate in lab experiments. The compound is expensive to synthesize, and it has not been extensively studied for its potential toxicity in animal studies.
Direcciones Futuras
There are several future directions for the study of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate. One potential direction is the use of the compound in the treatment of growth hormone deficiency in children and adults. Another potential direction is the use of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate in the treatment of osteoporosis and sarcopenia in elderly individuals. In addition, the compound may have potential applications in the treatment of other age-related disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Conclusion
In conclusion, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. The compound has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. It has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and sarcopenia. Further studies are needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate involves a series of chemical reactions that are carried out under controlled laboratory conditions. The compound is synthesized from readily available starting materials, which are then subjected to several chemical transformations to produce the final product. The synthesis method involves the use of reagents and solvents that are carefully chosen to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been extensively studied for its potential therapeutic applications in various fields. It has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. The compound has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and sarcopenia. In addition, methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate has been shown to improve sleep quality and cognitive function in elderly individuals.
Propiedades
Número CAS |
18658-65-6 |
|---|---|
Nombre del producto |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate |
Fórmula molecular |
C21H32N2O6 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(23-20(27)29-21(3,4)5)18(25)22-17(19(26)28-6)12-14-7-9-15(24)10-8-14/h7-10,13,16-17,24H,11-12H2,1-6H3,(H,22,25)(H,23,27)/t16-,17-/m0/s1 |
Clave InChI |
UXUZVOBQZVYOPJ-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OC(C)(C)C |
Sinónimos |
Boc-L-Leu-L-Tyr-OMe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



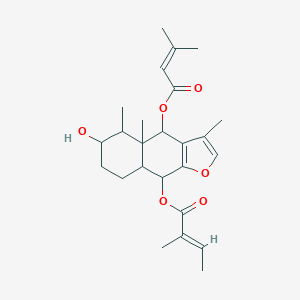
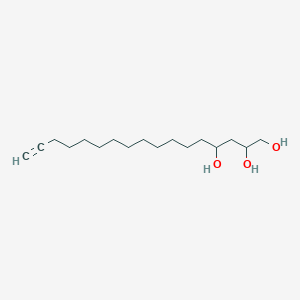
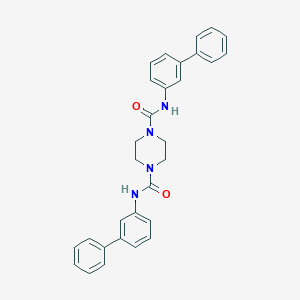
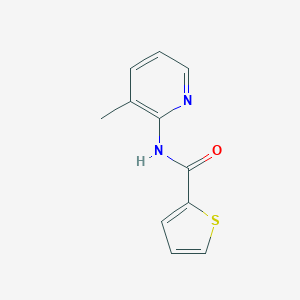
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
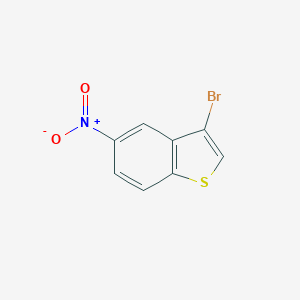
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

